REACTION_CXSMILES
|
[CH2:1]([C:3]1([CH2:9][OH:10])[CH2:7][O:6][C:5](=[O:8])[NH:4]1)[CH3:2].[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15].[Na+].[Cl-]>C(Cl)(Cl)Cl>[CH3:11][C:12]([CH3:17])=[CH:13][C:14]([O:10][CH2:9][C:3]1([CH2:1][CH3:2])[CH2:7][O:6][C:5](=[O:8])[NH:4]1)=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1(NC(OC1)=O)CO
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed in a one-necked round-bottom flask
|
Type
|
CUSTOM
|
Details
|
4.10 grams (90% of the yield theoretically
|
Type
|
CUSTOM
|
Details
|
was obtained as a yellow oil
|
Name
|
|
Type
|
|
Smiles
|
CC(=CC(=O)OCC1(NC(OC1)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |